molecular formula C12H16BrNO B7641032 2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine

2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine

Cat. No. B7641032
M. Wt: 270.17 g/mol
InChI Key: XHLAJCONBZAPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as 'Bromo-MPEP' and is a potent, selective, and irreversible antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. The inhibition of this receptor has been found to have therapeutic potential in the treatment of various neurological disorders, including anxiety, depression, and addiction.

Mechanism of Action

Bromo-MPEP acts as an antagonist of the 2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine receptor, which is involved in various physiological processes. The inhibition of this receptor by Bromo-MPEP results in the modulation of glutamatergic neurotransmission, leading to the attenuation of various neurological disorders.
Biochemical and Physiological Effects
Bromo-MPEP has been found to have various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce anxiety-like behavior in rodents by modulating the activity of the amygdala and hippocampus. In addition, Bromo-MPEP has been found to improve cognitive function by enhancing synaptic plasticity in the prefrontal cortex. The compound has also been shown to attenuate drug-seeking behavior in rodents by reducing the reinforcing effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

Bromo-MPEP has several advantages as a research tool. The compound is a potent and selective antagonist of the 2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. In addition, Bromo-MPEP has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic effects.
However, there are also limitations to the use of Bromo-MPEP in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in long-term studies. In addition, the irreversible nature of its binding to the this compound receptor may limit its use in certain experimental paradigms.

Future Directions

There are several future directions for research on Bromo-MPEP. One area of interest is the development of more potent and selective antagonists of the 2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine receptor. Another area of research is the investigation of the potential therapeutic effects of Bromo-MPEP in various neurological disorders, including anxiety, depression, and addiction. Furthermore, the development of novel delivery methods for Bromo-MPEP may enhance its effectiveness in long-term studies.

Synthesis Methods

The synthesis of 2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with (2-aminoethyl) prop-2-en-1-amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product have been optimized through various reaction conditions.

Scientific Research Applications

The unique properties of Bromo-MPEP have made it a valuable tool in scientific research. The compound has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, Bromo-MPEP has been found to reduce anxiety-like behavior, improve cognitive function, and attenuate drug-seeking behavior.

properties

IUPAC Name

2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-10(13)8-14-12(9-15-2)11-6-4-3-5-7-11/h3-7,12,14H,1,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLAJCONBZAPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)NCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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